2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole
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Overview
Description
2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole is a chemical compound that features both an aziridine and an oxazole ring Aziridines are three-membered heterocycles containing one nitrogen atom, while oxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the aziridine ring can be formed by the intramolecular nucleophilic substitution of a haloamine or amino alcohol . The oxazole ring can be synthesized through the cyclization of suitable precursors such as amino alcohols or haloamines .
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalysts and high temperatures to facilitate the cyclization reactions. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to effect the dehydration of aminoethanol, leading to the formation of aziridine . Similar processes can be adapted for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure may make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophiles. This reactivity can be harnessed in various applications, including drug development and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole include:
Aziridine: A three-membered heterocycle containing one nitrogen atom.
Oxazole: A five-membered heterocycle containing one oxygen and one nitrogen atom.
Azetidine: A four-membered heterocycle containing one nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its combination of both aziridine and oxazole rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62539-86-0 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-propan-2-ylaziridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-7(10)8-9-3-4-11-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
XDSWIMDCKUQRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC1C2=NCCO2 |
Origin of Product |
United States |
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